Tetrabenzyl orthosilicate
Overview
Description
Tetrabenzyl orthosilicate is an organosilicon compound with the molecular formula C28H28O4Si. It is a derivative of orthosilicic acid, where all four hydroxyl groups are replaced by benzyl groups.
Mechanism of Action
Target of Action
Tetrabenzyl orthosilicate is a complex compound with a variety of potential targets. The exact biological targets of this compound remain unknown
Mode of Action
It is known that ortho-silicic acid, a related compound, has been associated with bone mineralization, collagen synthesis, skin, hair and nails health, atherosclerosis, Alzheimer disease, immune system enhancement, and with some other disorders or pharmacological effects . .
Biochemical Pathways
Ortho-silicic acid, a related compound, has been found to interact with molybdenum and aluminium, affecting silicon levels in the body . .
Result of Action
Given the complexity of the compound and its potential interactions with various targets, the results of its action could be diverse and multifaceted .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabenzyl orthosilicate can be synthesized through the reaction of silicon tetrachloride with benzyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{C}_6\text{H}_5)_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrabenzyl orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthosilicic acid and benzyl alcohol. [ \text{Si(OCH}_2\text{C}_6\text{H}_5)_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Condensation: Under acidic or basic conditions, the hydrolyzed product can further condense to form siloxane bonds, leading to the formation of silica networks.
Substitution: this compound can undergo substitution reactions where the benzyl groups are replaced by other organic groups.
Major Products: The major products formed from these reactions include orthosilicic acid, benzyl alcohol, and various siloxane compounds .
Scientific Research Applications
Tetrabenzyl orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silica-based materials and nanostructures.
Medicine: Research is ongoing to investigate its role in biomedical applications, including tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Tetraethyl orthosilicate (TEOS): Similar to tetrabenzyl orthosilicate, TEOS is used as a precursor for silica synthesis.
Tetramethyl orthosilicate (TMOS): TMOS is another related compound, but it is less preferred due to the toxicity of methanol released during its hydrolysis.
Uniqueness: this compound is unique in its ability to form benzyl-substituted silica networks, which can impart specific properties to the resulting materials, such as enhanced mechanical strength and stability. This makes it particularly valuable in applications requiring robust and durable silica structures .
Properties
IUPAC Name |
tetrabenzyl silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4Si/c1-5-13-25(14-6-1)21-29-33(30-22-26-15-7-2-8-16-26,31-23-27-17-9-3-10-18-27)32-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINKQJJWJHNOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014639 | |
Record name | Tetrabenzyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-00-4, 26952-29-4 | |
Record name | Silicic acid (H4SiO4) tetrakis(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4424-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(methylphenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabenzyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(methylphenyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetrabenzyl orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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